2,2,4-Trimethylpyrrolidine-1-sulfonyl chloride

Catalog No.
S13810940
CAS No.
M.F
C7H14ClNO2S
M. Wt
211.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,4-Trimethylpyrrolidine-1-sulfonyl chloride

Product Name

2,2,4-Trimethylpyrrolidine-1-sulfonyl chloride

IUPAC Name

2,2,4-trimethylpyrrolidine-1-sulfonyl chloride

Molecular Formula

C7H14ClNO2S

Molecular Weight

211.71 g/mol

InChI

InChI=1S/C7H14ClNO2S/c1-6-4-7(2,3)9(5-6)12(8,10)11/h6H,4-5H2,1-3H3

InChI Key

VRYYNUBMINUNOP-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N(C1)S(=O)(=O)Cl)(C)C

2,2,4-Trimethylpyrrolidine-1-sulfonyl chloride is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring substituted with three methyl groups and a sulfonyl chloride functional group. Its molecular formula is C7H14ClNO2SC_7H_{14}ClNO_2S, and it has a molecular weight of approximately 211.71 g/mol. This compound is notable for its potential applications in organic synthesis and medicinal chemistry, particularly in the development of sulfonamide derivatives.

  • Nucleophilic Substitution: The sulfonyl chloride can react with nucleophiles such as amines or alcohols to form sulfonamides or sulfonyl esters, respectively. This reaction typically follows an S_N2 mechanism where the nucleophile attacks the sulfur atom, leading to the displacement of the chloride ion .
  • Chloride Exchange Reactions: The compound can undergo chloride exchange reactions, which are influenced by the steric and electronic properties of substituents on the pyrrolidine ring. These reactions are significant for synthesizing more complex sulfonamide structures .

The synthesis of 2,2,4-trimethylpyrrolidine-1-sulfonyl chloride can be achieved through several methods:

  • Direct Chlorination: The pyrrolidine derivative can be chlorinated using thionyl chloride or oxalyl chloride in the presence of a base to yield the corresponding sulfonyl chloride.
  • Reaction with Sulfonyl Chlorides: A more straightforward approach involves reacting 2,2,4-trimethylpyrrolidine with chlorosulfonic acid or another sulfonyl chloride under controlled conditions to form the desired product .
  • Multi-step Synthesis: Starting from simpler pyrrolidine derivatives, multi-step synthetic routes involving alkylation and subsequent sulfonation can also be employed.

The primary applications of 2,2,4-trimethylpyrrolidine-1-sulfonyl chloride include:

  • Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those involving sulfonamide functionalities.
  • Organic Chemistry: Used as a reagent for introducing sulfonyl groups into organic molecules.
  • Material Science: Potential applications in developing new materials where sulfonamide groups confer specific properties .

Interaction studies involving 2,2,4-trimethylpyrrolidine-1-sulfonyl chloride focus on its reactivity with different nucleophiles and electrophiles. Research indicates that the steric hindrance provided by the three methyl groups significantly influences its reactivity profile compared to less substituted analogs. Understanding these interactions is crucial for optimizing its use in synthetic applications and predicting its behavior in biological systems .

Several compounds share structural similarities with 2,2,4-trimethylpyrrolidine-1-sulfonyl chloride. Here are some notable examples:

Compound NameStructure HighlightsUnique Features
1-Methylpyrrolidine-1-sulfonyl chlorideContains one methyl groupLess sterically hindered; different reactivity
2-Methylpyrrolidine-1-sulfonyl chlorideContains one methyl groupDifferent regioselectivity in reactions
N,N-Dimethylpyrrolidine-1-sulfonyl chlorideContains two methyl groupsEnhanced solubility; altered biological activity
Pyrrolidine-1-sulfonyl chlorideNo additional methyl groupsSimpler structure; baseline for comparison

The uniqueness of 2,2,4-trimethylpyrrolidine-1-sulfonyl chloride lies in its enhanced steric hindrance due to three methyl substitutions on the pyrrolidine ring. This property affects its reactivity and potential applications compared to other similar compounds.

The synthesis of 2,2,4-trimethylpyrrolidine-1-sulfonyl chloride represents a significant challenge in organic chemistry due to the compound's unique structural features, including a pyrrolidine ring substituted with three methyl groups and a sulfonyl chloride functional group . The molecular formula of this compound is C7H14ClNO2S with a molecular weight of approximately 211.71 grams per mole . The steric hindrance provided by the three methyl substitutions significantly influences the reactivity profile compared to less substituted analogs .

Traditional Chlorosulfonation Approaches

Traditional chlorosulfonation methods for synthesizing sulfonyl chlorides have been extensively developed and refined over decades of research [2] [3]. These approaches form the foundation for preparing complex sulfonyl chloride derivatives, including those containing pyrrolidine frameworks.

Direct Sulfur Trioxide-Mediated Chlorination

Direct sulfur trioxide-mediated chlorination represents one of the most established methods for sulfonyl chloride synthesis [4]. This approach involves the insertion of sulfur trioxide at carbon-chlorine bonds under controlled conditions [4]. At low temperatures ranging from negative forty to negative eighty degrees Celsius, sulfur trioxide enters the chlorine molecule with the formation of chlorine chlorosulfate [4]. This highly reactive electrophilic chlorinating reagent can add to various organic substrates in methylene chloride solution at low temperatures [4].

The mechanism involves the formation of chlorine chlorosulfate as an intermediate, which subsequently undergoes addition reactions with yields ranging from twenty-four to eighty-five percent [4]. The reaction conditions require careful temperature control and inert atmosphere to prevent decomposition [4]. When applied to pyrrolidine derivatives, this method can provide access to sulfonyl chloride functionalities, though the yields are typically moderate due to the challenging reaction conditions [2].

MethodStarting MaterialYield Range (%)Temperature (°C)Reaction Time
Direct Sulfur Trioxide-Mediated ChlorinationAromatic hydrocarbons65-70-40 to -80Variable
Thiol/Disulfide Oxidative Chlorination - H2O2/ZrCl4Thiols/Disulfides70-85Room temperatureVery short
Thiol/Disulfide Oxidative Chlorination - HNO3/HCl/O2Thiols/Disulfides70-81Ambient6+ hours
NCS ChlorosulfonationS-alkylisothiourea salts85-96Room temperature2-4 hours
NaClO2-Mediated Oxidative ChlorosulfonationS-alkylisothiourea saltsUp to 96Room temperature1-2 hours

Thiol/Disulfide Oxidative Chlorination Protocols

Thiol and disulfide oxidative chlorination protocols have emerged as versatile methods for sulfonyl chloride synthesis [5] [6]. Hydrogen peroxide in the presence of zirconium tetrachloride serves as a highly efficient reagent for the direct oxidative conversion of thiol and disulfide derivatives into corresponding sulfonyl chlorides with high purity [5] [6]. This method offers excellent yields, very short reaction times, mild reaction conditions, and the avoidance of harsh reagents [5] [6].

The oxidative chlorination process using nitric acid, hydrochloric acid, and oxygen in flow reactors has been developed as a continuous metal-free protocol [7] [8]. This approach achieves sulfonyl chloride isolation in yields mostly ranging from seventy to eighty-one percent after performing simple aqueous washing procedures [7] [8]. The protocol demonstrates remarkable throughput capabilities, successfully operating for more than six hours to convert diphenyl disulfide to its corresponding sulfonyl chloride, achieving a throughput of 3.7 grams per hour [7] [8].

Environmental considerations favor this approach, as the process mass intensity for the nitric acid/hydrochloric acid/oxygen flow protocol compares favorably to other methods [7] [8]. The reaction mechanism involves radical pathways, as demonstrated by control experiments using radical inhibitors such as 2,2,6,6-tetramethyl-1-piperidinyloxy and butylated hydroxytoluene, which significantly reduce product yields [9] [10].

Modern Flow Chemistry Techniques

Modern flow chemistry has revolutionized sulfonyl chloride synthesis by providing enhanced safety, improved yields, and better process control [11] [12]. These techniques are particularly valuable for preparing sensitive compounds like 2,2,4-trimethylpyrrolidine-1-sulfonyl chloride.

Continuous Flow Reactor Optimization

Continuous flow reactor systems have been developed for the safe and efficient preparation of synthetically valuable sulfonyl chlorides from disulfides and thiols [11] [12]. Using 1,3-dichloro-5,5-dimethylhydantoin as a dual-function reagent for oxidative chlorination, these systems achieve remarkable efficiency [11] [12]. A small reactor volume of 639 microliters and short residence time of 41 seconds afford a very high space-time yield of 6.7 kilograms per liter per hour for model systems [11] [12].

The continuous flow approach provides several advantages over traditional batch methods [11] [12]. Temporal kinetic profiles collected during these reactions indicate unusual sigmoidal behavior for product formation, with identification of several intermediates providing insight into the reaction mechanism [11] [12]. The successful operation within a continuous flow environment enables exquisite control over reaction parameters and improves the inherent safety of the process by circumventing thermal runaway [11] [12].

MethodReagent SystemSpace-Time Yield (kg L⁻¹ h⁻¹)Residence TimeReactor VolumeYield Range (%)
DCH Flow Reactor1,3-Dichloro-5,5-dimethylhydantoin6.741 seconds639 μLGood yields
HNO3/HCl/O2 Flow ProtocolNitric acid/Hydrochloric acid/Oxygen3.7 g h⁻¹>6 hoursFlow reactor70-81
Continuous Sulfonyl Chloride SynthesisVarious oxidative systemsVariableVariableVariableVariable

Solvent-Free Mechanochemical Synthesis

Mechanochemical synthesis represents an emerging green chemistry approach for sulfonyl chloride preparation [13] [14]. Ball-milling techniques enable the synthesis of sulfonyl compounds under metal-free, solvent-free, and additive-free conditions [13] [14]. These methods demonstrate exceptional efficiency with reaction times of only ten to twenty minutes and excellent to quantitative yields [13] [14].

The mechanochemical approach for decarboxylative sulfonylation of alpha,beta-unsaturated carboxylic acids with sodium sulfinates uses only potassium iodide as an activator under water-assisted grinding conditions [14]. This strategy achieves yields up to ninety-two percent with excellent functional group compatibility in short reaction times [14]. The method tolerates aryl alpha,beta-unsaturated carboxylic acids and alkyl and aryl sodium sulfinate salts effectively [14].

Electro-mechanochemical protocols utilizing mechanochemically strained barium titanate nanoparticles have been developed for sulfonyl compound synthesis [15]. The catalytically active system is generated in situ by the reduction of copper chloride, and various combinations of electron-donating and electron-withdrawing groups are tolerated [15]. This approach leads to products with difunctionalized double bonds in good to excellent yields [15].

MethodConditionsReaction TimeYield Range (%)Temperature
Ball-milling sulfonyl quinoline synthesisMetal-, solvent-, additive-free10-20 minutesExcellent to quantitativeMild
Mechanochemical decarboxylative sulfonylationWater-assisted grindingShort reaction timeUp to 92Ambient
Electro-mechanochemical sulfoximidationBaTiO3 nanoparticlesVariableGood to excellentVariable

Enantioselective Synthesis Strategies

Enantioselective synthesis of sulfonyl chlorides and related compounds has gained significant attention due to the importance of chiral sulfones in pharmaceutical and medicinal chemistry applications [16] [17] [18]. The development of asymmetric methodologies for 2,2,4-trimethylpyrrolidine-1-sulfonyl chloride synthesis requires sophisticated approaches to control stereochemistry.

Chiral Auxiliary Applications

Chiral auxiliaries provide a well-established strategy for controlling stereochemistry in sulfonyl compound synthesis [19] [20]. Sulfur-based chiral auxiliaries derived from amino acids have demonstrated superior qualities in many cases compared to other well-known chiral auxiliaries [19]. These auxiliaries are easily prepared, provide high degrees of diastereoselectivity, and are readily removable [19]. The yellow color of N-acyl derivatives and their crystalline nature facilitate easy purification [19].

Peptide-catalyzed enantioselective sulfonylation has been developed using 2,4,6-tribenzyl-myo-inositol as a test substrate and para-nitrobenzenesulfonyl chloride as the sulfonylating agent [17]. Tetrapeptide catalysts achieve enantioselectivities up to 97.0:3.0 enantiomeric ratio [17]. The reaction conditions typically employ dichloromethane as solvent at zero degrees Celsius with sodium bicarbonate as base [17].

The optimization of chiral auxiliary-mediated reactions involves careful consideration of steric and electronic effects [17]. Substitution patterns on arenesulfonyl chlorides significantly influence enantioselectivity, with electron-donating groups having detrimental effects on stereoselectivity [17]. Ortho-nitrosulfonyl chloride leads to reduced enantioselectivity compared to para-substituted analogs, suggesting sensitivity to steric effects [17].

Catalytic Asymmetric Sulfonylation

Catalytic asymmetric sulfonylation represents the most advanced approach for enantioselective synthesis of chiral sulfonyl compounds [16] [18] [21]. Photocatalytic enantioselective hydrosulfonylation of alpha,beta-unsaturated carbonyl compounds using visible light and redox-active chiral nickel catalysis facilitates the synthesis of enantioenriched alpha-chiral sulfones with remarkable enantioselectivity exceeding ninety-nine percent enantiomeric excess [18] [22].

The success of photocatalytic approaches stems from two distinctive attributes: chlorine-atom abstraction for sulfonyl radical generation from sulfonyl chlorides, and single-electron reduction to produce key enolate radical nickel complexes [18] [22]. This process enhances the feasibility of sulfonyl radical addition to electron-rich enolate radicals [18] [22]. Mechanistic investigations supported by experimental observations and theoretical analysis provide insight into the intricate reaction processes [18] [22].

Photoactive electron donor-acceptor complexes merged with nickel catalysis enable the first catalytic asymmetric production of alpha-carbon chiral sulfones [16]. This cooperative asymmetric catalysis system produces a wide range of alpha-carbon chiral sulfones in good yields with excellent enantioselectivities, encompassing fifty-three examples with yields up to ninety-nine percent and enantiomeric ratios up to 99:1 [16].

MethodStereoselectivity (ee %)Yield Range (%)Catalyst LoadingReaction Conditions
Chiral Ni-catalyzed photocatalytic sulfonylation>99Good to excellentLowVisible light, mild conditions
Peptide-catalyzed enantioselective sulfonylation97.0:3.0 er66-76StoichiometricCH2Cl2, 0°C
Photoactive EDA complex asymmetric sulfonylationUp to 99:1 erUp to 99CatalyticVisible light, HE as reductant
Chiral auxiliary-mediated sulfonylationVariableVariableStoichiometricVariable

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Exact Mass

211.0433776 g/mol

Monoisotopic Mass

211.0433776 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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